molecular formula C10H11FN4 B1468054 [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251109-56-4

[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1468054
M. Wt: 206.22 g/mol
InChI Key: SSHYHTVWKRIJBZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, commonly known as FMTA, is a synthetic organic compound that has recently been studied extensively for its potential applications in a variety of scientific and medical fields. FMTA is a fluorinated triazole derivative that is highly soluble in both water and organic solvents, making it a versatile compound for use in a variety of laboratory experiments. FMTA has been studied for its potential applications in drug synthesis, drug delivery, and as a fluorescent probe in biological and biochemical experiments. We will also discuss the potential future directions for FMTA research.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study highlights the synthesis and potential application of a compound structurally related to "[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" as a neurokinin-1 (NK1) receptor antagonist. The compound demonstrated high affinity and efficacy in preclinical tests relevant to clinical efficacy in conditions like emesis and depression, suggesting a promising application in treating these conditions through NK1 receptor antagonism (Harrison et al., 2001).

Antioxidant Properties

Another study focused on the synthesis and antioxidant properties of novel 1,2,3-triazole-containing nitrones. These compounds, which include structural motifs similar to the query compound, were examined for their antioxidant ability and potential to inhibit enzymes like soybean lypoxygenase. One particular compound demonstrated strong inhibitory effects on lipid peroxidation, showcasing the potential of triazole-containing compounds in developing potent antioxidants for therapeutic applications (Hadjipavlou-Litina et al., 2022).

Catalysis and Synthesis

Research on catalyst- and solvent-free synthesis of related compounds through microwave-assisted methods has been documented. These studies offer insights into the efficiency and environmental friendliness of synthesizing triazole derivatives, highlighting the compound's role in facilitating novel synthetic pathways (Moreno-Fuquen et al., 2019).

Antimicrobial Activities

The antimicrobial potential of derivatives structurally similar to the query compound has been explored. A series of these compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their utility in developing new antimicrobial agents (Thomas et al., 2010).

properties

IUPAC Name

[1-(5-fluoro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-2-3-8(11)4-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHYHTVWKRIJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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